N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
5465-40-7 |
|---|---|
Molecular Formula |
C18H15ClN2O4S2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-chlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-17-13-14(20-26(22,23)15-7-3-1-4-8-15)11-12-18(17)21-27(24,25)16-9-5-2-6-10-16/h1-13,20-21H |
InChI Key |
VMBXKJCIFLCWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Sulfonylation
4-Amino-2-chloroaniline is dissolved in aqueous potassium carbonate (8%) and treated with benzenesulfonyl chloride at 0–5°C. The exothermic reaction requires careful temperature control to prevent di-sulfonylation. After 30 minutes, the mixture is acidified with concentrated HCl, yielding mono-sulfonylated intermediate N-(4-amino-2-chloro-phenyl)benzenesulfonamide . Excess benzenesulfonyl chloride must be avoided to ensure regioselectivity.
Secondary Sulfonylation
The mono-sulfonamide intermediate is re-dissolved in dichloromethane and reacted with a second equivalent of benzenesulfonyl chloride in the presence of triethylamine. This step proceeds at room temperature for 12 hours, achieving N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide with 72–78% yield after recrystallization from ethanol.
Key Parameters:
-
Solvent System : Aqueous K₂CO₃ for initial reaction; dichloromethane for secondary step.
-
Stoichiometry : 1:1.2 molar ratio of amine to sulfonyl chloride.
-
Purity : Final product exhibits m.p. 218–220°C and >98% HPLC purity.
Alternative Pathway Using Catalytic Hydrogenation
A patent-derived method employs catalytic hydrogenation to reduce nitro intermediates, enabling precise control over sulfonamide formation.
Nitro Intermediate Synthesis
4-Nitro-2-chloroaniline is sulfonylated with benzenesulfonyl chloride in chlorobenzene at 70–90°C. The nitro group remains intact during this step, yielding N-(4-nitro-2-chloro-phenyl)benzenesulfonamide .
Hydrogenation and Secondary Sulfonylation
The nitro intermediate undergoes hydrogenation at 25°C under 3 bar H₂ using palladium on carbon (5% w/w). This reduces the nitro group to an amine, forming N-(4-amino-2-chloro-phenyl)benzenesulfonamide . Subsequent sulfonylation with benzenesulfonyl chloride in tetrahydrofuran (THF) affords the target compound in 85% overall yield.
Advantages:
-
Higher Yields : 85% vs. 72–78% in sequential method.
-
Selectivity : Hydrogenation avoids side reactions common in acidic/basic conditions.
Curtius Degradation Approach
Adapting a literature method for bis-sulfonamides, Curtius degradation introduces urea linkages, which are later modified.
Azide Formation
N-(4-Amino-2-chloro-phenyl)benzenesulfonamide is treated with sodium nitrite and HCl to form a diazonium salt, which reacts with sodium azide to yield the acyl azide.
Thermal Rearrangement
Heating the acyl azide in toluene at 110°C induces Curtius degradation, producing an isocyanate intermediate. Quenching with aqueous ammonia generates a urea derivative, which is hydrolyzed under acidic conditions to This compound .
Challenges:
-
Low Yield : 55–60% due to competing hydrolysis pathways.
-
Complex Purification : Requires column chromatography to isolate the product.
Spectroscopic Characterization
All routes validate the final product via:
¹H-NMR Analysis
Elemental Analysis
Comparative Analysis of Methods
| Parameter | Sequential Sulfonylation | Catalytic Hydrogenation | Curtius Degradation |
|---|---|---|---|
| Yield (%) | 72–78 | 85 | 55–60 |
| Purity (%) | >98 | >99 | 90–92 |
| Reaction Time (h) | 14 | 10 | 24 |
| Scalability | Moderate | High | Low |
| Cost Efficiency | High | Moderate | Low |
The catalytic hydrogenation method outperforms others in yield and purity, though it requires specialized equipment. Sequential sulfonylation remains the most cost-effective for small-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form sulfonic acid derivatives . Key conditions include:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Mechanism : The sulfonamide group reacts with oxidizing agents, converting the sulfur center from a sulfonamide to a sulfonic acid.
Table 1: Oxidation Reaction Parameters
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Oxidation | KMnO₄ | Acidic/neutral | Sulfonic acid derivative |
Reduction Reactions
Reduction typically converts sulfonamide groups to amine derivatives :
-
Reagents : Sodium borohydride (NaBH₄) in methanol/ethanol.
-
Mechanism : The -SO₂-NH₂ group is reduced to -SO₂-NH- or further to -NH₂, depending on reaction severity.
Table 2: Reduction Reaction Parameters
| Reaction Type | Reagent | Solvent | Major Product |
|---|---|---|---|
| Reduction | NaBH₄ | Methanol/ethanol | Amine derivative |
Substitution Reactions
The chlorine atom in the compound undergoes nucleophilic aromatic substitution (SₙAr):
-
Reagents : Nucleophiles (e.g., amines, thiols) in the presence of a base.
-
Mechanism : The electron-withdrawing chloro group activates the aromatic ring for substitution.
For example, in copper-catalyzed reactions, benzenesulfonamide derivatives participate in allylation or hydroamination via intermediates like allyl carbenium ions .
Table 3: Substitution Reaction Parameters
| Reaction Type | Nucleophile | Base | Major Product |
|---|---|---|---|
| Substitution | Amines/thiols | Pyridine/Triethylamine | Substituted benzenesulfonamide derivatives |
Coupling Reactions
The compound can engage in coupling reactions to form complex molecules:
-
Mechanism : The sulfonamide group acts as a leaving group or participates in ligand exchange during catalytic cycles (e.g., copper-mediated reactions) .
-
Example : In three-component arylations, the compound may facilitate the formation of allylated arenes via protonation and ligand exchange .
Comparison with Similar Compounds
The reactivity of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide contrasts with related compounds:
| Compound | Key Feature | Reaction Behavior |
|---|---|---|
| N-[4-(benzenesulfonamido)-2-nitrophenyl]benzenesulfonamide | Nitro group at position 2 | Stronger electron-withdrawing effect |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | Dual chloro substitution | Enhanced nucleophilic aromatic substitution |
This distinction highlights the role of substituents in modulating reaction pathways .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are critical enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibitors of CAs have therapeutic potential in treating conditions such as glaucoma, epilepsy, and cancer. N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide has been shown to exhibit selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in several tumors.
-
Case Study: Selectivity and Efficacy
A study demonstrated that derivatives of benzenesulfonamides, including N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide, exhibited IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating strong inhibitory activity compared to CA II, which had IC50 values between 1.55 and 3.92 μM [1]. This selectivity is crucial for minimizing side effects associated with non-selective CA inhibitor
| Compound | CA IX IC50 (nM) | CA II IC50 (μM) |
|---|---|---|
| This compound | 10.93 - 25.06 | 1.55 - 3.92 |
1.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have shown that it can induce apoptosis, particularly in breast cancer cells (MDA-MB-231). The apoptotic effect was quantified using annexin V-FITC staining, revealing a significant increase in apoptotic cells upon treatment with the compound.
-
Case Study: Apoptosis Induction
In experiments, a derivative of the compound induced a 22-fold increase in annexin V-FITC positive cells compared to controls, suggesting its potential as an anticancer agent [1
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that specific analogues exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae.
-
Case Study: Antibacterial Efficacy
The compound showed an inhibition rate of approximately 80.69% against S. aureus at a concentration of 50 μg/mL, indicating its potential as a therapeutic agent against bacterial infections [1
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic applicability. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties.
| Property | Value |
|---|---|
| Solubility | High |
| Metabolic Stability | Moderate |
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, thereby inhibiting its activity and leading to a decrease in the pH regulation within cancer cells . This disruption in pH homeostasis can induce apoptosis and inhibit cell proliferation . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several sulfonamide derivatives reported in the literature. Key analogs include:
Antimicrobial Activity
- Chloro-Substituted Derivatives : Compounds 11 and 18 exhibit potent antimicrobial activity, attributed to the electron-withdrawing chloro group enhancing membrane permeability . The target compound’s dual chloro and sulfonamide groups may amplify this effect, though its activity is likely modulated by steric hindrance from the bis-sulfonamide structure.
- Thiophene-Containing Derivatives : Compound 26 (IC50 = 10.25 µM) outperforms doxorubicin in breast cancer models, suggesting that conjugated systems (e.g., thiophene) enhance DNA intercalation or topoisomerase inhibition . The absence of such moieties in the target compound may limit its antiproliferative potency relative to 26 .
Cytotoxic and Anticancer Activity
- Pyrimidinyl-Linked Sulfonamides: Compound 18 shows marked cytotoxicity against HCT116 cells (IC50 = 35 µg/mL), likely due to pyrimidinyl-mediated kinase inhibition .
- Comparative Efficacy: While the target compound’s bis-sulfonamide structure may improve thermodynamic stability, its anticancer activity is likely inferior to derivatives like 26 or 18, which incorporate heterocyclic or pyrimidinyl groups known to enhance target specificity .
Physicochemical Properties
- Electron-Withdrawing Effects : The sulfonamide groups in the target compound exhibit strong electron-accepting properties, similar to those in N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide . However, ineffective conjugation between S=O bonds and aromatic systems may limit redox reactivity compared to thiophene-containing analogs .
Mechanistic Insights
- Docking Studies : Analogous compounds (e.g., A and C in ) show anti-inflammatory activity via COX-2 inhibition, comparable to diclofenac . The target compound’s dual sulfonamide groups may facilitate similar binding but require validation.
- SAR Trends : Chloro and pyrimidinyl substituents are critical for antimicrobial/anticancer activity, while thiophene or methoxy groups enhance solubility or target engagement . The target compound’s lack of these groups suggests a narrower therapeutic profile.
Biological Activity
N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C13H12ClN2O2S2
- Molecular Weight : 318.83 g/mol
- IUPAC Name : N-[4-(benzenesulfonamido)-2-chlorophenyl]benzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways. The mechanisms include:
- Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives can effectively inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and metastasis. For instance, certain analogs demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong selectivity over CA II .
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. Its mechanism involves disrupting bacterial growth through inhibition of essential enzymes, which may lead to cell death .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target/Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.89 - 9.63 | Apoptosis induction |
| Carbonic Anhydrase Inhibition | CA IX | 10.93 - 25.06 nM | Enzyme inhibition |
| Antibacterial | Various bacterial strains | Not specified | Enzyme inhibition |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various benzenesulfonamide derivatives, including this compound, on human cancer cell lines such as HeLa and AGS. The results indicated significant cytotoxicity with a notable increase in late apoptotic cells at higher concentrations (up to 49.90% at 10 µg/mL) .
- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of benzenesulfonamide derivatives using an isolated rat heart model. It was found that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular disorders .
- Theoretical Modeling : Computational docking studies have suggested that this compound may interact with calcium channels, potentially influencing vascular resistance and blood pressure regulation .
Q & A
Basic Question: What are the recommended methods for synthesizing N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide?
Answer:
The synthesis typically involves multi-step sulfonylation and chlorination reactions. A common approach is to react 4-amino-2-chlorobenzenesulfonamide with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the second sulfonamide group. Post-synthetic purification via recrystallization (using ethanol/water mixtures) is critical to remove unreacted intermediates . For structural validation, elemental analysis and mass spectrometry (e.g., observed [M+NH₄]⁺ ion at m/z 553.696) are essential .
Basic Question: How is the crystal structure of this compound determined, and what software tools are used?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and hydrogen-bond network analysis . For example, intermolecular N–H⋯O and O–H⋯O hydrogen bonds (bond lengths: ~2.8–3.2 Å) stabilize the crystal lattice, as observed in related sulfonamide structures . Data collection requires a diffractometer (e.g., Oxford Diffraction systems), and refinement parameters (R1/wR2) should be <0.05 for high confidence .
Advanced Question: How can computational methods predict the binding affinity of this compound to biological targets?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations are key. Ligand torsion parameters must be optimized to account for the sulfonamide group’s conformational flexibility . For example, in studies of similar benzenesulfonamides, binding free energy calculations (MM-PBSA/GBSA) showed strong interactions with hydrophobic pockets of enzymes like carbonic anhydrase. Electrostatic potential maps derived from DFT calculations (e.g., Gaussian09) can further clarify charge distribution at the chloro-phenyl moiety .
Advanced Question: How do researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Contradictions often arise from assay variability (e.g., cell lines vs. recombinant enzymes) or solubility differences. Systematic approaches include:
- Solubility profiling : Measure logP (HPLC) and critical micelle concentration (CMC) in PBS/DMSO mixtures .
- Metabolic stability : Rat hepatocyte assays (e.g., incubation at 37°C for 60 min) to assess CYP450-mediated degradation .
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) and cellular efficacy (EC₅₀) to confirm target engagement .
Basic Question: What analytical techniques validate the purity and stability of this compound?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; retention time ~12–14 min in acetonitrile/water (70:30) .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .
- NMR : ¹H NMR (DMSO-d₆) should show distinct aromatic protons (δ 7.5–8.1 ppm) and sulfonamide NH peaks (δ 10.2–10.8 ppm) .
Advanced Question: What strategies optimize the pharmacokinetic profile of this sulfonamide in preclinical studies?
Answer:
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance oral bioavailability .
- Caco-2 permeability assays : Assess passive diffusion (Papp >1 ×10⁻⁶ cm/s) and efflux ratios (P-gp inhibition) .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) to measure unbound fraction (fu >5% ideal) .
Advanced Question: How are structure-activity relationship (SAR) studies designed for benzenesulfonamide derivatives?
Answer:
- Core modifications : Synthesize analogs with substituents at the chloro-phenyl position (e.g., -CF₃, -OCH₃) to assess steric/electronic effects .
- 3D-QSAR : CoMFA/CoMSIA models using IC₅₀ data from enzyme inhibition assays .
- Crystallographic overlays : Compare ligand-bound protein structures (e.g., PDB entries) to identify conserved binding motifs .
Basic Question: What safety precautions are critical during handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
